molecular formula C13H10O3 B132225 4,4'-Dihydroxybenzophenone CAS No. 611-99-4

4,4'-Dihydroxybenzophenone

Cat. No. B132225
CAS RN: 611-99-4
M. Wt: 214.22 g/mol
InChI Key: RXNYJUSEXLAVNQ-UHFFFAOYSA-N
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Description

4,4'-Dihydroxybenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by the presence of two hydroxyl groups attached to the benzene rings of the benzophenone structure. This compound is of interest due to its potential applications in various fields, including material science and organic synthesis.

Synthesis Analysis

The synthesis of hydroxybenzophenone derivatives has been explored in several studies. A novel approach for synthesizing 4-hydroxybenzophenone using zeolite H-beta as a catalyst was reported, which achieved a high selectivity and conversion level of benzoic anhydride . Another study described a three-step synthesis process for 4,4'-dihydroxy-3,3'-dinitrobenzophenone, starting from chlorobenzene and chlorobenzoyl chloride, with a total yield of 78.34% . These methods highlight the diverse synthetic routes that can be employed to obtain hydroxybenzophenone derivatives, including 4,4'-Dihydroxybenzophenone.

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxybenzophenone has been analyzed using various spectroscopic techniques. For instance, the structure and purity of synthesized compounds were characterized by FTIR, MS, 1H NMR, and HPLC . The study of pseudopolymorphism in hydroxybenzophenones revealed insights into the role of water in crystal assembly and the molecular structure of these compounds .

Chemical Reactions Analysis

The reactivity of hydroxybenzophenone derivatives has been investigated in the context of their synthesis and the formation of by-products. For example, the synthesis of 2,3,4,4'-tetrahydroxybenzophenone involved studying the effect of various factors on the yield and the isolation of by-products . The oxidative coupling of hydroxyphenylpyruvic acid with hydroxybenzoic acid to form tetraiodobenzophenone also provides insights into the chemical reactions involving hydroxybenzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Dihydroxybenzophenone are influenced by its molecular structure. The compound forms hydrogen-bonding networks in its crystal structure, as evidenced by the presence of O-H...O hydrogen bonds and the resulting chain and sheet formations in the crystal lattice . The pseudopolymorphism of hydroxybenzophenones, including the formation of hydrates, further illustrates the importance of intermolecular interactions in determining the physical properties of these compounds .

Scientific Research Applications

Synthesis of Macroscopic Compounds

4,4'-Dihydroxybenzophenone serves as a precursor in the synthesis of macrocyclic compounds. Its crystal structures are analyzed in different compounds, revealing significant insights into their molecular arrangements and interactions (Kuś & Jones, 2000).

Hydrogen-Bonding Networks

This compound plays a role in forming two- and three-dimensional hydrogen-bonding networks. The structure of 4,4'-dihydroxybenzophenone showcases chains joined by hydrogen bonds, which are critical in understanding its molecular behavior (Ferguson & Glidewell, 1996).

Polymorphism and Hydrothermal Method Applications

Studies have discovered three concomitant polymorphs of 4,4'-dihydroxybenzophenone, emphasizing its diverse structural conformations and indicating its potential in various scientific applications (Wang, Ding, & Yang, 2007).

Ultraviolet Absorber in Azo Dyes

Its role as an ultraviolet absorber is crucial in the study of azo dyes. This aspect is particularly important in evaluating the fastness properties of dyes, especially their light fastness (Rajagopal & Seshadri, 1988).

UV Filter Transformation and Disinfection By-Products

Investigations into the transformation characteristics of 4,4'-dihydroxybenzophenone during chlorination disinfection processes have revealed the formation of various by-products, highlighting environmental and health concerns (Sun et al., 2019).

UV Absorber in Polymer Blends

The efficiency of 4,4'-dihydroxybenzophenone as a UV absorber in polymer blends has been studied, providing insights into its stability and interaction with various polymers (Oo & Tahan, 1977).

Photostabilization of Paper

This compound has been used in attempts to photostabilize paper, showing how its modification can improve performance and compatibility with cellulose and lignin (Castellan, Noutary, & Davidson, 1994).

Hydrogen-Bonded Chains in Adducts

Studies on adducts of 4,4'-dihydroxybenzophenone have provided insights into hydrogen-bonded chains and rings, contributing to our understanding of molecular interactions and structures (Coupar, Ferguson, & Glidewell, 1996).

Safety And Hazards

4,4’-Dihydroxybenzophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

bis(4-hydroxyphenyl)methanone
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InChI

InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXNYJUSEXLAVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O
Source PubChem
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID1022425
Record name 4,4'-Dihydoxybenzophenone
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Molecular Weight

214.22 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 4,4'-Dihydroxybenzophenone
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Product Name

4,4'-Dihydroxybenzophenone

CAS RN

611-99-4
Record name 4,4′-Dihydroxybenzophenone
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Record name Bis(p-hydroxy)benzophenone
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Record name 4,4'-Dihydroxybenzophenone
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Record name 4,4'-Dihydoxybenzophenone
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Record name 4,4'-dihydroxybenzophenone
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Record name 4,4'-DIHYDOXY-BENZOPHENONE
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Synthesis routes and methods I

Procedure details

Synthesis I: A solution of tetrahydroxybenzophenone (Aldrich Chemical) is treated with sufficient caustic, i.e. sodium hydroxide, to prepare a disodium phenolate salt. This salt solution is mixed at a two to one molar ratio with dichloromethylmethoxysilane (Aldrich, United Chemicals) to yield 2,2′ di-(dimethoxymethylsilyoxy), 4,4′dihydroxy-benzophenone having the structure shown in FIG. 8(a).
Name
tetrahydroxybenzophenone
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disodium phenolate salt
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dichloromethylmethoxysilane
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Synthesis routes and methods II

Procedure details

2,2-bis(4-hydroxyphenyl)-4-methylpentane; benzyl 4-hydroxy- phenyl ketone;
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Synthesis routes and methods III

Procedure details

Phenyl-4-hydroxybenzoate (5.0 g; 0.02 mole) was heated with 98% methane sulphonic acid (10 ml; 15.1 g; 0.16 mole) at 80° C. for 2 hours. The solution was poured into water and the solid product washed with water and dried at 110° C. in a vacuum oven to yield 4,4'-dihydroxy-benzophenone (infra-red spectrum indentical with that of an authentic sample); the yield was 3.4 g (68%).
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5 g
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10 mL
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Synthesis routes and methods IV

Procedure details

4-hydroxy-benzophenone; 4-hydroxy-4'-chloro-benzophenone, 4-hydroxy-4'-fluorobenzophenone; 4,2'-dihydroxy-benzophenone; 4,2',4'-trihydroxy-3,5-dimethyl-benzophenone; 4,2',4'-trihydroxy-benzophenone; 2,4-dihydroxybenzophenone; 4-hydroxy-4'-methoxy-benzophenone; 4,4'-dihydroxy-2,6-dimethyl-benzophenone; 4-hydroxy-4'-(4-hydroxybenzoyl)-diphenyl; 1,4-bis(4-hydroxybenzoyl)-benzene; and 1,3-bis(4-hydroxybenzoyl)-benzene.
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4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
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4,4'-dihydroxy-2,6-dimethyl-benzophenone
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Synthesis routes and methods V

Procedure details

4-Hydroxy benzoic acid (13.8 g; 0.10 mole), phenol (10.3 g; 0.11 mole), 98% methane sulphonic acid (50 ml; 75.5 g; 0.8 mole) and cyclohexane (10 ml) were mixed and heated to reflux temperature. The solution was refluxed for 12 hours using a Dean and Stark apparatus (no sampling). The reaction mixture was worked up to give 4,4'-dihydroxy-benzophenone in 70% yield.
Quantity
13.8 g
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10.3 g
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50 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dihydroxybenzophenone
Reactant of Route 2
4,4'-Dihydroxybenzophenone
Reactant of Route 3
4,4'-Dihydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
4,4'-Dihydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
4,4'-Dihydroxybenzophenone
Reactant of Route 6
4,4'-Dihydroxybenzophenone

Citations

For This Compound
1,510
Citations
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
J Han, ZT Qin, J Zhang, WQ Wang, JY Wu, YZ Lu… - Plos one, 2021 - journals.plos.org
Ultraviolet (UV) filters are used in cosmetics, personal care products and packaging materials to provide sun protection for human skin and other substances. Little is known about these …
Number of citations: 5 journals.plos.org
PI Coupar, G Ferguson, C Glidewell - Acta Crystallographica Section …, 1996 - scripts.iucr.org
In the 1:1 adduct of 4,4′-dihydroxybenzophenone and 4,4′-bipyridyl, [OC(C6H4OH)2].(NC5H4—C5H4N), the components are linked into chains by O—H⋯N hydrogen bonds. In the 2…
Number of citations: 30 scripts.iucr.org
J Wang, L Ding, C Yang - CrystEngComm, 2007 - pubs.rsc.org
The cocrystallization of 4,4′-dihydroxybenzophenone and 1,2-bis(4-pyridyl)ethylene under hydrothermal condition provides 1 : 1 adduct, which has been found to present three …
Number of citations: 16 pubs.rsc.org
AN Eddine, JP von Kries, MV Podust, T Warrier… - Journal of Biological …, 2008 - ASBMB
A universal step in the biosynthesis of membrane sterols and steroid hormones is the oxidative removal of the 14α-methyl group from sterol precursors by sterol 14α-demethylase (…
Number of citations: 40 www.jbc.org
G Ferguson, C Glidewell - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
The two independent molecules in the structure of 4,4′-dihydroxybenzophenone, OC(C6H4OH)2, are joined by OH⋯O hydrogen bonds involving only hydroxy groups into chains each …
Number of citations: 19 scripts.iucr.org
MH Hubacher - Journal of the American Chemical Society, 1939 - ACS Publications
The condensation of di-and triiodophthalic anhydrides with benzene and aluminum chloride gives good yields of thebenzoylbenzoic acids. 2. Ring closure of benzoyldiiodobenzoic …
Number of citations: 2 pubs.acs.org
N Rajendiran, G Venkatesh - Supramolecular Chemistry, 2014 - Taylor & Francis
The inclusion complexation behaviours of 4,4′-dihydroxybenzophenone (DHBP) and 4-hydroxybenzophenone (HBP) with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD) were …
Number of citations: 6 www.tandfonline.com
M Baby, R Pal, N Francis… - Journal of Applied Polymer …, 2018 - Wiley Online Library
A novolac epoxy resin based on 4,4′‐dihydroxybenzophenone (BZPNE) was synthesized via epoxidation of 4,4′‐dihydroxybenzophenone novolac resin (BZPN). BZPN was …
Number of citations: 9 onlinelibrary.wiley.com
LR Morgan, BS Jursic, CL Hooper… - Bioorganic & medicinal …, 2002 - Elsevier
The structure of the anticancer agent 4,4′-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has been modified through SAR and by incorporating barbituric acid, pyridine, …
Number of citations: 228 www.sciencedirect.com

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